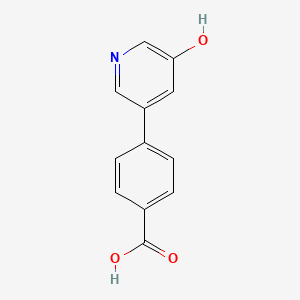

4-(5-Hydroxypyridin-3-yl)benzoic acid

Descripción general

Descripción

4-(5-Hydroxypyridin-3-yl)benzoic acid is a heterocyclic compound with the molecular formula C12H9NO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxypyridine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzoic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Hydroxypyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-(5-oxopyridin-3-yl)benzoic acid.

Reduction: Formation of 4-(5-hydroxypyridin-3-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine, including 4-(5-hydroxypyridin-3-yl)benzoic acid, exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of hydroxypyridine derivatives against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cancer Treatment

The compound has also been investigated for its cytotoxic effects on cancer cells. A study evaluating similar hydroxypyridinone derivatives found that certain modifications led to enhanced cytotoxicity against HeLa cancer cells, with IC50 values indicating promising therapeutic potential . Such findings suggest that this compound may serve as a lead compound in anticancer drug development.

Iron Chelation Therapy

Another significant application lies in iron chelation therapy. Hydroxypyridones are being examined for their ability to remove excess iron from the body, particularly in conditions like thalassemia and hemochromatosis. The chelation properties of related compounds indicate that this compound could potentially be developed as a therapeutic agent for managing iron overload .

Materials Science

Polymer Chemistry

In materials science, the compound's structure allows it to act as a precursor for synthesizing various polymeric materials. Its derivatives can be used to create plasticizers or additives that enhance the performance of polymers by improving flexibility and thermal stability .

Nanocomposites

Recent studies have explored the incorporation of pyridine-based compounds into nanocomposite materials. These composites exhibit improved mechanical properties and thermal resistance, making them suitable for applications in electronics and packaging industries .

Biological Research

Biological Evaluation

The biological activity of this compound has been assessed through various assays measuring antioxidant activity and enzyme inhibition. For example, some studies have shown that modifications to the compound can enhance its ability to scavenge free radicals, indicating potential use as an antioxidant agent in food preservation or therapeutic applications .

Mechanistic Studies

Research into the mechanisms by which this compound exerts its biological effects is ongoing. Investigations into its interaction with biological targets such as enzymes or receptors can provide insights into its potential roles in metabolic pathways and disease processes .

Comprehensive Data Table

Case Studies

- Antimicrobial Efficacy Study : A recent investigation tested various hydroxypyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed significant inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

- Cytotoxicity Assessment in Cancer Cells : In vitro studies conducted on HeLa cells revealed that modifications to the hydroxypyridine structure significantly altered cytotoxicity profiles. This study underscores the importance of structural variations in enhancing therapeutic efficacy.

- Iron Chelation Research : Clinical trials are underway to evaluate the effectiveness of hydroxypyridones in treating iron overload conditions. Preliminary results suggest that these compounds can significantly reduce serum ferritin levels in patients with thalassemia.

Mecanismo De Acción

The mechanism of action of 4-(5-Hydroxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Hydroxypyridin-3-yl)benzoic acid: Similar structure but with the hydroxyl group in a different position.

4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Contains a pyrrolo[2,3-b]pyridine moiety instead of a hydroxypyridine.

Uniqueness

4-(5-Hydroxypyridin-3-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .

Actividad Biológica

4-(5-Hydroxypyridin-3-yl)benzoic acid (4-HPBA) is an organic compound characterized by the integration of a hydroxypyridine moiety with a benzoic acid structure. Its molecular formula is CHNO, and it features significant biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound reveals its dual functional groups: a hydroxyl group (-OH) on the pyridine ring and a carboxylic acid (-COOH) on the benzoic acid moiety. This configuration contributes to its hydrophilic and hydrophobic characteristics, enhancing its potential for diverse biological interactions.

Biological Activities

Research indicates that 4-HPBA exhibits notable biological activities, particularly in modulating cellular pathways related to proteostasis. Key findings include:

- Ubiquitin-Proteasome Pathway Activation : 4-HPBA has been shown to activate the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis. This activity suggests potential applications in anti-aging therapies due to its ability to enhance protein degradation systems .

- Autophagy-Lysosome Pathway Modulation : The compound also influences the autophagy-lysosome pathway, further supporting its role in maintaining cellular integrity by promoting the degradation of damaged proteins and organelles .

While the specific mechanism of action for 4-HPBA remains largely uncharacterized, it is hypothesized that similar compounds with hydroxypyridine structures have shown potential for binding to metal ions or enzymes. In silico studies suggest that 4-HPBA can bind effectively to various biological targets, including enzymes involved in protein degradation pathways such as cathepsins B and L, through hydrogen bonding and hydrophobic interactions .

Comparative Analysis with Similar Compounds

Table 1 summarizes structural features and unique aspects of compounds structurally related to 4-HPBA:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxybenzoic Acid | Hydroxyl group on the benzene ring | Simpler structure; lacks pyridine moiety |

| 4-Hydroxybenzoic Acid | Hydroxyl group on the para position of benzoic acid | Commonly used as an anti-inflammatory agent |

| 5-Hydroxypyridine | Hydroxyl group on the pyridine ring | Lacks benzoic acid functionality |

| Pyridine-3-carboxylic Acid | Carboxylic acid attached directly to pyridine | Does not contain a benzenoid structure |

The uniqueness of this compound lies in its combination of hydrophilic and hydrophobic properties, which enhances its biological activity profile.

Case Studies

Recent studies have demonstrated the efficacy of 4-HPBA in various biological assays:

- Cell Viability Assays : In vitro studies have indicated that treatment with 4-HPBA enhances cell survival rates under stress conditions, suggesting its potential as a protective agent against cellular damage .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of 4-HPBA have shown promising results against certain bacterial strains, warranting further exploration into its potential as an antibacterial agent .

Propiedades

IUPAC Name |

4-(5-hydroxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-5-10(6-13-7-11)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHIOPUVWLLSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682768 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-73-1 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.